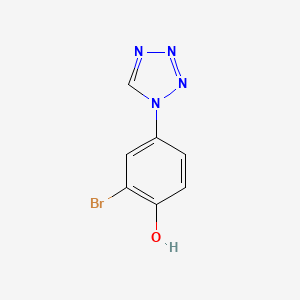

2-Bromo-4-(tetrazol-1-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

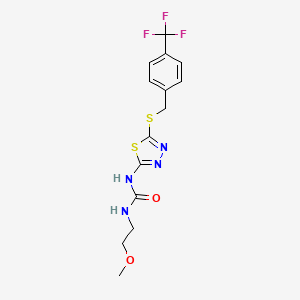

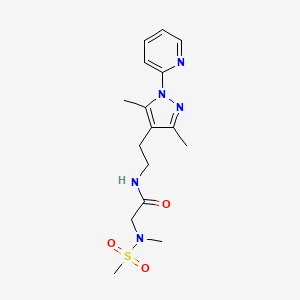

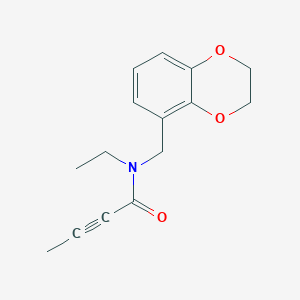

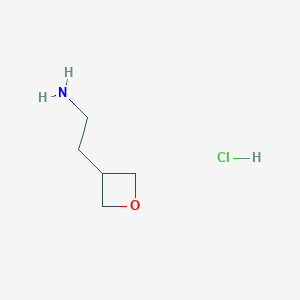

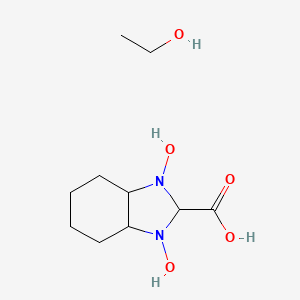

“2-Bromo-4-(tetrazol-1-yl)phenol” is a chemical compound with the CAS Number: 874815-05-1 . It has a molecular weight of 241.05 . The IUPAC name for this compound is 4-bromo-2-(2H-tetraazol-5-yl)phenol .

Molecular Structure Analysis

The InChI code for “2-Bromo-4-(tetrazol-1-yl)phenol” is 1S/C7H5BrN4O/c8-4-1-2-6(13)5(3-4)7-9-11-12-10-7/h1-3,13H,(H,9,10,11,12) . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-4-(tetrazol-1-yl)phenol” are not detailed in the retrieved papers, tetrazoles in general are known to be involved in various chemical reactions . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Physical And Chemical Properties Analysis

“2-Bromo-4-(tetrazol-1-yl)phenol” is a powder . The storage temperature is 4 degrees Celsius .

Applications De Recherche Scientifique

- Pinacol Boronic Ester Protodeboronation : Pinacol boronic esters are essential building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

- Synthetic Applications : The stability of pinacol boronic esters makes them attractive for chemical transformations where the boron moiety remains in the product. These esters are easy to purify and commercially available, making them useful for homologations, conjunctive cross couplings, and radical-polar crossover reactions .

- Antimicrobial Potential : Although specific studies on 2-Bromo-4-(tetrazol-1-yl)phenol are limited, tetrazole derivatives have shown antimicrobial activity. Researchers have synthesized tetra-substituted imidazoles derived from similar compounds, which could potentially exhibit antibacterial or antifungal properties .

- Ligand for Metal Complexes : 2-Bromo-4-(tetrazol-1-yl)phenol can serve as a ligand for metal complexes. It has been used to synthesize complexes of Zn(II), Co(II), Cu(II), Ni(II), and Mn(II). These complexes may find applications in catalysis, sensors, or materials with tailored properties .

- Drug Design and Development : Tetrazole derivatives are interesting scaffolds for drug design. Researchers explore their potential as bioactive compounds, including antiviral, anticancer, and anti-inflammatory agents. While specific studies on this compound are scarce, its tetrazole moiety could contribute to pharmacological activity .

- Probes and Imaging Agents : Tetrazole-containing compounds are used as probes in chemical biology. They can selectively target biological molecules or pathways. Researchers might investigate 2-Bromo-4-(tetrazol-1-yl)phenol for its ability to interact with specific proteins or receptors .

- Pesticide or Herbicide Development : Although no direct evidence exists for this compound, tetrazole derivatives have been explored as potential agrochemicals. Their structural diversity and biological activity make them interesting candidates for crop protection .

Catalysis and Organic Synthesis

Medicinal Chemistry

Materials Science

Pharmaceutical Research

Chemical Biology

Agrochemicals

Propriétés

IUPAC Name |

2-bromo-4-(tetrazol-1-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4O/c8-6-3-5(1-2-7(6)13)12-4-9-10-11-12/h1-4,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJIJKCWFFFMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(tetrazol-1-yl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-phenylethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2627404.png)

![N-butyl-5-{[(3-methoxyphenyl)sulfonyl]amino}-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2627411.png)

![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylpiperidino)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2627414.png)

![3-[(Pyridin-4-yl)amino]benzoic acid](/img/structure/B2627418.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2627425.png)